molecular formula C9H16N2O2S B1213425 Tazolol CAS No. 39832-48-9

Tazolol

Cat. No. B1213425
CAS RN: 39832-48-9
M. Wt: 216.3 g/mol
InChI Key: DREVJBVJBRSSDL-UHFFFAOYSA-N
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Patent
US03982010

Procedure details

This example illustrates methods of preparing hydrochloride addition salts of the invention. In this example 1 g. of 1-isopropylamino-3-(thiazol-2-oxy)-2-propanol is dissolved in 10 ml. of ethyl ether at 20°C. A stream of gaseous anhydrous hydrogen chloride is passed over the surface of the solution until the supernatent liquid becomes colorless. The resulting precipitate is collected by filtration, washed with ethyl ether and then crystallized from methanol, containing 1% water and 1% acetone, affording crystalline 1-isopropylamino-3-(thiazol-2-oxy)-2-propanol hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([NH:5][CH2:6][CH:7]([OH:15])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:4])[CH3:3]>C(OCC)C>[ClH:1].[CH:2]([NH:5][CH2:6][CH:7]([OH:15])[CH2:8][O:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1)([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NCC(COC=1SC=CN1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20°C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
crystallized from methanol
ADDITION
Type
ADDITION
Details
containing 1% water and 1% acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(C)NCC(COC=1SC=CN1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.